molecular formula C13H18N6O2S B2581703 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-49-9

1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2581703
CAS RN: 1040679-49-9
M. Wt: 322.39
InChI Key: SPHVMKHILZIDFQ-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues, including 1-(methylsulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, have been extensively studied for their potential anti-mycobacterial properties. These compounds are recognized for their versatility as a medicinally important scaffold, playing a crucial role in the development of drugs with diverse pharmacological activities. Notably, several molecules featuring piperazine as a core component have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. This review highlights the significance of piperazine derivatives in the fight against tuberculosis, emphasizing the design, rationale, and structure-activity relationship (SAR) of potent anti-TB molecules based on piperazine. Such insights are invaluable for medicinal chemists aiming to create safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and SAR of Piperazine Derivatives

Piperazine derivatives have a wide range of therapeutic applications, evidenced by their presence in drugs targeting psychosis, depression, anxiety, and more. These compounds undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. The metabolic pathways and the diverse effects of these metabolites, especially their serotonin receptor-related effects, underscore the pharmacological diversity of piperazine derivatives. This comprehensive overview of the disposition and metabolism of arylpiperazine derivatives, including those with this compound structure, provides a foundation for understanding their therapeutic potential and guiding future drug development (Caccia, 2007).

Piperazine-Based Molecular Design in Drug Development

The incorporation of piperazine into the molecular design of drugs highlights its critical role in enhancing medicinal potential. Piperazine's presence in a variety of therapeutic agents, including antipsychotics, antihistamines, and antidepressants, speaks to its versatility and significance in drug development. This review discusses the impact of slight modifications to the piperazine nucleus on the medicinal properties of resulting molecules, offering insights into the rational design of piperazine-based drugs for various diseases. It underscores the flexibility of piperazine as a building block in drug discovery, emphasizing the importance of substituent modifications on the pharmacokinetic and pharmacodynamic properties of the molecules (Rathi et al., 2016).

properties

IUPAC Name

1-methylsulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-22(20,21)18-9-7-17(8-10-18)11-13-14-15-16-19(13)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHVMKHILZIDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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